N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
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Description
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
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Biological Activity
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound that exhibits a range of biological activities due to its unique chemical structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,3,4-oxadiazole derivatives. The structural formula is as follows:
This structure includes an ethylsulfonyl group attached to a phenyl ring, a 1,3,4-oxadiazole moiety, and a dimethylfuran carboxamide. These functional groups contribute significantly to its biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that various oxadiazole derivatives demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
2. Antiviral Activity
The antiviral potential of oxadiazole derivatives has been explored in the context of dengue virus infections. A series of studies have shown that specific oxadiazole analogues can inhibit the activity of dengue viral polymerase with submicromolar efficacy . This suggests that this compound may also possess similar antiviral properties.
3. Anti-inflammatory Effects
Oxadiazole derivatives have been investigated for their anti-inflammatory activities. For instance, certain compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis . This could position this compound as a potential therapeutic agent for inflammatory conditions.
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with 1,3,4-oxadiazole scaffolds often act as enzyme inhibitors. For example, they may inhibit COX enzymes or viral polymerases by binding to the active sites and preventing substrate access.
- Membrane Disruption : The sulfonyl group may enhance the lipophilicity of the compound, allowing it to integrate into bacterial membranes and disrupt their integrity.
Case Study 1: Antibacterial Efficacy
A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antibacterial activity against Mycobacterium bovis. The most effective compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4–8 µM . This suggests that similar derivatives could be developed from this compound.
Case Study 2: Antiviral Potential
In another investigation focusing on dengue virus polymerase inhibitors, several oxadiazole analogues were synthesized and tested. The most potent compounds showed IC50 values in the low nanomolar range against all four dengue virus serotypes . This finding indicates a promising avenue for further exploration of this compound in antiviral drug development.
Properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-4-26(22,23)13-7-5-12(6-8-13)16-19-20-17(25-16)18-15(21)14-9-10(2)24-11(14)3/h5-9H,4H2,1-3H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSFCYHIGCIZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.